Ivermectin B1a

Catalog No.
S531049
CAS No.
70288-86-7
M.F
C48H74O14
M. Wt
875.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ivermectin B1a

CAS Number

70288-86-7

Product Name

Ivermectin B1a

IUPAC Name

(1S,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Molecular Formula

C48H74O14

Molecular Weight

875.1 g/mol

InChI

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35+,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1

InChI Key

AZSNMRSAGSSBNP-TYECJXEWSA-N

SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Solubility

Insoluble

Synonyms

MK-933; Ivermectin; Ivomec; L 64047;1 Mectizan; MK 933; MK-0933; Noromectin; Pandex.

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C

Description

The exact mass of the compound Ivermectin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Established Antiparasitic Uses

Ivermectin is a medication included on the World Health Organization's List of Essential Medicines . It is a highly effective treatment for a range of parasitic infections in humans and animals, including:

  • Onchocerciasis (river blindness)
  • Lymphatic filariasis (elephantiasis)
  • Strongyloidiasis (threadworm infection)
  • Scabies

Research continues to explore the use of ivermectin for other parasitic infections.

Potential Antiviral Applications

Large-scale clinical trials are necessary to determine if ivermectin is effective and safe for the treatment or prevention of COVID-19. Several such trials are currently underway, and the results are eagerly awaited by the scientific community .

Other Research Areas

Scientific research is exploring the potential applications of ivermectin in various other areas, including:

  • Antibacterial properties: Some studies suggest ivermectin may have activity against certain bacteria .
  • Anti-cancer properties: Early-stage research suggests ivermectin may have applications in cancer treatment .

Ivermectin B1a is a potent antiparasitic agent derived from avermectin, a group of macrocyclic lactones. It is primarily used to treat various parasitic infections in both humans and animals. The compound is characterized by its complex structure, which includes a pentacyclic lactone ring and multiple hydroxyl groups, contributing to its biological activity. Ivermectin B1a is one of the two main homologs found in the commercial formulation of ivermectin, with the other being avermectin B1b. The structural difference between these two compounds lies primarily in the substituents at the C25 position, where ivermectin B1a contains a sec-butyl group while avermectin B1b has an isopropyl group .

Ivermectin acts by selectively binding to glutamate-gated chloride channels in the nervous system of invertebrates, leading to paralysis and death of the parasites []. It does not significantly affect mammalian chloride channels due to structural differences [].

Ivermectin has a well-established safety profile when used at recommended doses for approved indications. However, high doses or misuse can cause side effects like nausea, vomiting, dizziness, and diarrhea [].

Typical of macrolide compounds. Its synthesis involves key reactions such as:

  • Macrolactonization: This reaction forms the lactone ring characteristic of avermectins. It typically involves the condensation of an acid and an alcohol.
  • Reduction Reactions: Various hydroxyl groups in the structure can undergo reduction, affecting the compound's reactivity and biological activity.
  • Hydrolysis: Under certain conditions, ivermectin B1a can hydrolyze, impacting its stability and efficacy .

Ivermectin B1a exhibits a broad spectrum of biological activities, particularly as an antiparasitic agent. Its mechanisms include:

  • Binding to Glutamate-Gated Chloride Channels: Ivermectin B1a binds selectively to these channels in invertebrate nerve and muscle cells, leading to increased permeability to chloride ions. This results in hyperpolarization of the cell membrane, paralysis, and eventual death of the parasites .
  • GABA Agonism: The compound also acts as an agonist for gamma-aminobutyric acid (GABA), enhancing GABA's inhibitory effects on neurosynaptic transmission, further contributing to its antiparasitic effects .
  • Antiviral Potential: Recent studies have indicated that ivermectin B1a may have antiviral properties against several RNA viruses, including SARS-CoV-2, suggesting potential applications beyond its traditional use .

The synthesis of ivermectin B1a has evolved over time, with recent methods focusing on efficiency and stereochemical control. Key steps in its synthesis include:

  • Total Synthesis: Recent advancements have led to more straightforward total syntheses that involve constructing key segments through reactions such as Julia or Wittig coupling followed by macrolactonization .
  • Retrosynthetic Analysis: This approach breaks down complex molecules into simpler precursors, allowing for targeted synthesis strategies that enhance yield and purity .
  • Stereoselective Techniques: The synthesis often requires careful control over stereochemistry to ensure the correct configuration at various chiral centers within the molecule .

Ivermectin B1a is widely used in medical and veterinary practices for:

  • Treatment of Parasitic Infections: It is effective against nematodes and arthropods, making it a staple in treating diseases like river blindness (onchocerciasis) and lymphatic filariasis.
  • Veterinary Medicine: Used extensively in livestock and pets to manage parasitic infections.
  • Potential Antiviral

Research on ivermectin B1a's interactions reveals:

  • Protein Binding: Ivermectin B1a has high protein binding affinity (approximately 93%), which influences its distribution and efficacy within biological systems .
  • Molecular Docking Studies: Computational studies have demonstrated differential binding affinities between ivermectin homologs and target proteins associated with viral infections, indicating unique interaction profiles that could guide therapeutic applications .

Ivermectin B1a shares structural similarities with other compounds within the avermectin family and related macrolides. Here are some notable comparisons:

Compound NameStructure DifferencesUnique Features
Avermectin B1bHas an isopropyl group at C25Slightly different biological activity profile
Milbemycin DContains a different lactone structureUsed primarily in veterinary medicine
EprinomectinLacks a methyl group at C26Approved for use in dairy cattle without milk withdrawal
DoramectinContains additional methyl groupsBroader spectrum against nematodes

Ivermectin B1a stands out due to its specific binding properties and efficacy against a wide range of parasites while also showing potential antiviral activity not observed in all similar compounds .

Purity

>90% (or refer to the Certificate of Analysis)

XLogP3

4.1

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

3

Exact Mass

874.50785703 g/mol

Monoisotopic Mass

874.50785703 g/mol

Heavy Atom Count

62

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

91Y2202OUW

GHS Hazard Statements

Aggregated GHS information provided by 330 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 330 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 327 of 330 companies with hazard statement code(s):;
H300 (99.39%): Fatal if swallowed [Danger Acute toxicity, oral];
H311 (83.49%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H361 (50.76%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H370 (11.31%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (11.31%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (48.32%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (85.32%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (12.54%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Administered topically, ivermectin cream is indicated for the treatment of inflammatory lesions associated with rosacea. An over-the-counter ivermection lotion is commercially available and indicated for the topical treatment of head lice infestations in patients ≥6 months of age. Orally administered ivermectin is indicated as a broad-spectrum anti-parasitic for the treatment of intestinal strongyloidiasis caused by _Strongyloides stercoralis_ and onchocerciasis caused by _Onchocerca volvulus_. Systemic ivermectin therapy is used internationally for the treatment of various tropical diseases, including filariasis, cutaneous larva migrans, and _Loa loa_ infection, amongst others.
FDA Label
Treatment of rosacea

Livertox Summary

Ivermectin is an antiinfective agent with activity against several parasitic nematodes and scabies and is the treatment of choice for onchocerciasis (river blindness). It is typically given as one or two oral doses. Ivermectin therapy has been associated with minor, self-limiting serum aminotransferase elevations and very rare instances of clinically apparent liver injury.

Drug Classes

Anthelmintic Agents

Pharmacology

Ivermectin is an orally bioavailable macrocyclic lactone derived from Streptomyces avermitilis, with antiparasitic and potential anti-viral activities. Upon administration, ivermectin exerts its anthelmintic effect through binding and activating glutamate-gated chloride channels (GluCls) expressed on nematode neurons and pharyngeal muscle cells. This causes increased permeability of chloride ions, causing a state of hyperpolarization and results in the paralysis and death of the parasite. Ivermectin may exerts its antiviral effect, including its potential activity against severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2), by binding to the importin (IMP) alpha/beta1 heterodimer, which is responsible for the nuclear import of viral proteins such as the integrase (IN) protein. This inhibits nuclear import of host and viral proteins and may inhibit viral replication.

MeSH Pharmacological Classification

Antiparasitic Agents

ATC Code

D - Dermatologicals
D11 - Other dermatological preparations
D11A - Other dermatological preparations
D11AX - Other dermatologicals
D11AX22 - Ivermectin
P - Antiparasitic products, insecticides and repellents
P02 - Anthelmintics
P02C - Antinematodal agents
P02CF - Avermectines
P02CF01 - Ivermectin

Mechanism of Action

Ivermectin binds selectively and with high affinity to glutamate-gated chloride ion channels in invertebrate muscle and nerve cells of the microfilaria. This binding causes an increase in the permeability of the cell membrane to chloride ions and results in hyperpolarization of the cell, leading to paralysis and death of the parasite. Ivermectin also is believed to act as an agonist of the neurotransmitter gamma-aminobutyric acid (GABA), thereby disrupting GABA-mediated central nervous system (CNS) neurosynaptic transmission. Ivermectin may also impair normal intrauterine development of _O. volvulus_ microfilariae and may inhibit their release from the uteri of gravid female worms.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

71827-03-7
70288-86-7

Absorption Distribution and Excretion

Moderately well absorbed. Improved absorption with high fat meal.
Ivermectin is metabolized in the liver, and ivermectin and/or its metabolites are excreted almost exclusively in the feces over an estimated 12 days, with less than 1% of the administered dose excreted in the urine.
The volume of distribution is 3 to 3.5 L/kg and it does not cross the blood-brain barrier.

Metabolism Metabolites

Primarily hepatic. Ivermectin and/or its metabolites are excreted almost exclusively in the feces over an estimated 12 days, with less than 1 % of the administered dose excreted in the urine.

Wikipedia

Ivermectin

Biological Half Life

Following oral administration, the half-life of ivermectin is approximately 18 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> ANTHELMINTHIC_AGENT; -> JECFA Functional Classes

Dates

Modify: 2023-08-15
1. González Canga A, Sahagún Prieto AM, Diez Liébana MJ, Fernández Martínez N, Sierra Vega M, García Vieitez JJ. The pharmacokinetics and interactions of ivermectin in humans--a mini-review. AAPS J. 2008;10(1):42-6. doi: 10.1208/s12248-007-9000-9. Epub 2008 Jan 25. PMID: 18446504; PMCID: PMC2751445.

2. Crump A. Ivermectin: enigmatic multifaceted 'wonder' drug continues to surprise and exceed expectations. J Antibiot (Tokyo). 2017 May;70(5):495-505. doi: 10.1038/ja.2017.11. Epub 2017 Feb 15. PMID: 28196978.

3. Campbell WC. History of avermectin and ivermectin, with notes on the history of other macrocyclic lactone antiparasitic agents. Curr Pharm Biotechnol. 2012 May;13(6):853-65. doi: 10.2174/138920112800399095. PMID: 22039784.

4. Panahi Y, Poursaleh Z, Goldust M. The efficacy of topical and oral ivermectin in the treatment of human scabies. Ann Parasitol. 2015;61(1):11-6. PMID: 25911032.

5. Banerjee K, Nandy M, Dalai CK, Ahmed SN. The Battle against COVID 19 Pandemic: What we Need to Know Before we "Test Fire" Ivermectin. Drug Res (Stuttg). 2020 Aug;70(8):337-340. doi: 10.1055/a-1185-8913. Epub 2020 Jun 19. PMID: 32559771; PMCID: PMC7417290.

Explore Compound Types